molecular formula C21H24FN6Na2O6P B12429383 Fobrepodacin (disodium)

Fobrepodacin (disodium)

Cat. No.: B12429383
M. Wt: 552.4 g/mol
InChI Key: BSOLRSNBVIVVMJ-FMOMHUKBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves:

    Formation of the Benzimidazole Core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyrimidinyl Group: This is achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is introduced.

    Addition of the Phosphonooxyethyl Moiety: This step involves the phosphorylation of the intermediate compound to introduce the phosphonooxyethyl group.

Industrial Production Methods

Industrial production of Fobrepodacin (disodium) involves scaling up the synthetic route described above. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Fobrepodacin (disodium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Fobrepodacin (disodium) with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: Another antibacterial agent that inhibits DNA gyrase and topoisomerase IV.

    Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: Another fluoroquinolone that targets bacterial DNA replication enzymes.

Uniqueness

Fobrepodacin (disodium) is unique due to its potent activity against non-tuberculous mycobacteria and its potential use in treating multidrug-resistant tuberculosis . Its structure allows for specific interactions with bacterial enzymes, making it a promising candidate for further development .

Properties

Molecular Formula

C21H24FN6Na2O6P

Molecular Weight

552.4 g/mol

IUPAC Name

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1

InChI Key

BSOLRSNBVIVVMJ-FMOMHUKBSA-L

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.